molecular formula C12H24N2 B13312063 (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine

(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine

Cat. No.: B13312063
M. Wt: 196.33 g/mol
InChI Key: HPWQQSUBDGLJEG-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine is a chemical compound of significant interest in advanced neuropharmacology research, particularly in the study of solute carrier (SLC) transporters. Its structural features make it a valuable scaffold for investigating the serotonin transporter (SERT), a primary target for antidepressant drugs . Research into SERT involves characterizing distinct binding sites, including a high-affinity orthosteric site (S1) and a secondary allosteric site (S2), which can modulate the dissociation of ligands from the primary site . This amine serves as a key intermediate or structural motif in the design and synthesis of novel ligands to probe these binding domains and understand steric tolerance within the transporter's vestibule . By facilitating the exploration of structure-activity relationships (SAR) and allosteric mechanisms, this compound provides researchers with a critical tool for elucidating the complex molecular interactions that underpin neurotransmitter regulation and for informing the development of new therapeutic strategies .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H24N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-4,12-13H,5-11H2,1-2H3

InChI Key

HPWQQSUBDGLJEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1CCC=CC1

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination represents one of the most common methods for forming the carbon-nitrogen bonds required in the synthesis of this compound. This approach typically involves:

  • Reaction between a cyclohex-3-en-1-ylmethyl aldehyde or ketone with 3-(dimethylamino)propylamine
  • Formation of an imine intermediate
  • Reduction of the imine using reducing agents such as sodium triacetoxyborohydride [Na(OAc)₃BH]

The reductive amination approach is particularly valuable as it allows for the selective formation of secondary amines under mild conditions, which is crucial for preserving the cyclohexene double bond.

Nucleophilic Substitution

Another viable approach involves nucleophilic substitution reactions:

  • Preparation of a cyclohex-3-en-1-ylmethyl halide or tosylate
  • Nucleophilic attack by 3-(dimethylamino)propylamine
  • Formation of the desired amine product through displacement of the leaving group

This method typically requires careful control of reaction conditions to prevent side reactions at the cyclohexene double bond.

Detailed Synthetic Procedures

Two-Step Synthesis via Hydrogenation

Based on similar compounds, a two-step hydrogenation process can be adapted for the synthesis of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine:

Step 1: Partial Hydrogenation

  • Catalyst: Raney nickel
  • Solvent: Methanol, methylamine, or 1,4-dioxane
  • Addition agent: Organic amine, liquid ammonia, water, or sodium hydroxide
  • Reaction conditions: 40-80°C, 5-8 MPa hydrogen pressure
  • Reaction time: 1-5 hours

Step 2: Selective Functionalization

  • Catalyst: Ruthenium-supported activated carbon
  • Reaction conditions: 80-130°C, 5-8 MPa hydrogen pressure
  • Reaction time: 1-6 hours

This approach allows for controlled hydrogenation while preserving the desired cyclohexene double bond. The optimal reaction parameters are summarized in Table 1.

Table 1: Optimal Reaction Parameters for Two-Step Hydrogenation

Parameter Step 1 (Partial Hydrogenation) Step 2 (Functionalization)
Catalyst Raney nickel (2.5-6 wt%) Ru/C (5 wt% Ru, 1-5 wt% loading)
Solvent Methanol (50-90 wt%) Same as Step 1
Additive Liquid ammonia (0.6-6 wt%) None
Temperature 50-70°C (optimal) 90-110°C (optimal)
Pressure 5-7 MPa (optimal) 5-7 MPa (optimal)
Time 1-3 hours (optimal) 1-4 hours (optimal)
Yield - Up to 90% (combined)

Michael Addition-Reduction Sequence

Drawing from the synthesis of related compounds such as dimethylaminopropylamine, a Michael addition-reduction sequence can be employed:

Step 1: Michael Addition

  • Reaction between cyclohex-3-en-1-ylmethylamine and acrylonitrile
  • Formation of a cyano intermediate
  • Reaction conditions: Room temperature to 50°C, polar aprotic solvent

Step 2: Reduction and Methylation

  • Reduction of the nitrile group using hydrogen with a suitable catalyst (e.g., Raney nickel)
  • Methylation of the resulting primary amine using formaldehyde and formic acid (reductive amination)
  • Alternative: Direct reduction in the presence of dimethylamine

This approach is particularly valuable for industrial-scale synthesis due to the ready availability of starting materials and the relatively straightforward reaction conditions.

Reductive Amination with Sodium Triacetoxyborohydride

A more selective approach involves the use of sodium triacetoxyborohydride as a reducing agent:

  • Reaction between cyclohex-3-en-1-ylmethyl aldehyde and 3-(dimethylamino)propylamine in dichloroethane
  • Addition of Na(OAc)₃BH as the reducing agent
  • Purification of the product by column chromatography or distillation

This method is particularly useful for laboratory-scale synthesis due to its mild conditions and high selectivity.

Optimization Strategies

Catalyst Selection

The choice of catalyst significantly impacts the selectivity and yield of the synthesis:

  • Raney nickel provides good activity for partial hydrogenation but may lead to over-reduction
  • Ruthenium-supported catalysts offer better selectivity for the functionalization step
  • Palladium catalysts can be used for selective hydrogenation but require careful control of reaction conditions

Solvent Effects

The solvent system plays a crucial role in the synthesis:

  • Protic solvents (methanol, ethanol) facilitate the hydrogenation steps
  • Aprotic solvents (dichloroethane, THF) are preferred for reductive amination
  • Mixed solvent systems can be employed to optimize solubility and reactivity

Temperature and Pressure Control

Careful control of temperature and pressure is essential for preserving the cyclohexene double bond:

  • Lower temperatures (40-70°C) minimize over-reduction
  • Moderate hydrogen pressures (5-7 MPa) provide sufficient reactivity while maintaining selectivity
  • Gradual heating and cooling cycles can improve yield and purity

Analytical Characterization

The successful synthesis of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine can be confirmed through various analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the cyclohexene double bond and amine functionalities
  • Mass spectrometry to verify the molecular weight and fragmentation pattern
  • IR spectroscopy to identify characteristic functional group absorptions
  • Elemental analysis to confirm the empirical formula

Challenges and Considerations

Selectivity Issues

A significant challenge in the synthesis of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine is maintaining selectivity:

  • Preserving the cyclohexene double bond during hydrogenation steps
  • Preventing over-alkylation of the amine nitrogen
  • Controlling regioselectivity in functionalization reactions

Purification Strategies

Purification of the final product typically requires:

  • Distillation under reduced pressure
  • Column chromatography using appropriate solvent systems
  • Formation of crystalline salts (e.g., hydrochloride) for purification followed by free-base regeneration

Scale-Up Considerations

When scaling up the synthesis, several factors must be considered:

  • Heat and mass transfer limitations in larger reactors
  • Safety concerns related to pressure and exothermic reactions
  • Economic factors including catalyst recovery and solvent recycling

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine Group Substitutions

Morpholine Derivative: Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)amine
  • Structure: Replaces dimethylamino with morpholino (a six-membered ring containing one oxygen and one nitrogen).
  • Key Differences: Basicity: Morpholine (pKa ~8.7) is less basic than dimethylamine (pKa ~10.7), reducing protonation likelihood in neutral conditions . Hydrophilicity: The oxygen atom in morpholine enhances water solubility compared to the hydrophobic dimethylamino group.
  • Applications : Likely used in drug design where tunable solubility and moderate basicity are required .
Imidazole Derivative: N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine
  • Structure: Substitutes dimethylamino with imidazole (a five-membered aromatic ring with two nitrogen atoms).
  • Key Differences :
    • Reactivity : Imidazole is a stronger base (pKa ~14.5 for the conjugate acid) and participates in hydrogen bonding and π-π interactions.
    • Electronic Effects : The aromatic ring increases electron density, enhancing nucleophilicity .
  • Applications: Potential in coordination chemistry or as a ligand in catalytic systems .

Chain Length and Substituent Variations

3-(Dimethylamino)propylamine Derivatives
  • Examples: N,N-Dimethyl-1,3-propanediamine (): Lacks the cyclohexenyl group but shares the dimethylamino-propyl chain. 3-(Dimethylamino)propyl(methyl)amine (): Adds a methyl group to the terminal amine, increasing steric hindrance.
  • Activity Insights: In anti-cancer studies, dimethylamino derivatives (e.g., compound 9f) showed higher activity than diethylamino (9g) or methyl-substituted (9h) analogues, likely due to optimal steric and electronic profiles .
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
  • Structure: Methacrylamide backbone with a dimethylaminopropyl group.
  • Comparison :
    • Responsive Polymers : DMAPMA is used in pH- and temperature-sensitive materials. The cyclohexenylmethyl group in the target compound could enhance hydrophobicity, enabling self-assembly in block copolymers .
  • Functionalization : DMAPMA can be quaternized to form cationic derivatives, whereas the cyclohexenyl group may limit this due to steric effects .
N-[3-(Dimethylamino)propyl]oleamide
  • Structure: Oleic acid-derived amide with a dimethylaminopropyl chain.
  • Comparison :
    • Surfactant Properties : The amide group enhances emulsification, making it suitable for personal care products. The target compound’s secondary amine may instead favor pharmaceutical applications (e.g., drug conjugates) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Evidence ID
(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine C₁₂H₂₄N₂ 196.33 Tertiary amine, cyclohexenyl Underexplored; potential catalysis
Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)amine C₁₃H₂₄N₂O 224.35 Morpholine, tertiary amine Drug design, solubility modulation
N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine C₁₃H₂₁N₃ 219.33 Imidazole, secondary amine Coordination chemistry, ligands
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) C₉H₁₈N₂O 170.26 Methacrylamide, tertiary amine Smart polymers, surface modification
3-(Dimethylamino)propylamine C₅H₁₄N₂ 102.18 Primary amine, dimethylamino Anti-cancer agents, small-molecule drugs

Biological Activity

(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a dimethylamino propylamine group. This combination of cyclic and linear components contributes to its distinct chemical properties and potential biological activities. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This compound features a cyclohexene ring, which is known for its reactivity in various chemical reactions, particularly those involving electrophiles due to the presence of the double bond. The dimethylamino group enhances its interaction with neurotransmitter systems, suggesting potential neuroactivity.

Neuroactivity

The presence of the dimethylamino group in (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine suggests significant interactions with neurotransmitter systems. Compounds with similar structures have shown neuroactive properties, indicating that this compound may also exhibit effects on mood, cognition, or behavior. Preliminary studies indicate that it may act as a modulator of neurotransmitter release or receptor activity.

Antimicrobial Properties

Research into structurally similar compounds has revealed antimicrobial activity. For instance, cyclohexylamine derivatives have been noted for their potential in inhibiting bacterial growth. This suggests that (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine might also possess antimicrobial properties worth exploring in further studies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine against other amines:

Compound Name Structural Features Biological Activity
N,N-DimethylcyclohexylamineDimethylated amine with cyclohexanePotential neuroactive properties
CyclohexylamineSimple cycloalkane amineAntimicrobial and neuroactive potential
3-Amino-N,N-dimethylpropanamideLinear chain with amino groupAntimicrobial activity
4-Methyl-N,N-dimethylanilineAromatic amine with methyl groupsAntidepressant effects

This table illustrates that while there are similarities among these compounds, the combination of cyclic and linear structures in (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine may lead to distinctive pharmacological profiles.

Synthesis and Evaluation

A study focused on the synthesis of various dimethylamino propyl derivatives indicated that compounds like (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine could be synthesized through alkylation reactions involving cycloalkenes and dimethylaminopropanol . These synthesized compounds were then evaluated for their biological activities.

Toxicological Assessment

Toxicological assessments have highlighted the safety profile of related compounds. For example, studies involving fatty acid amidopropyl dimethylamines have shown low toxicity at therapeutic doses, suggesting that similar derivatives may also exhibit favorable safety profiles . Observations included no significant mortality at lower doses and minimal adverse effects in treated groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-(dimethylamino)propylamine with cyclohex-3-en-1-ylmethyl bromide under reflux in anhydrous THF, using a base like K₂CO₃ to deprotonate the amine. Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (60–80°C for 12–24 hours) are critical for yield optimization. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodology : Use ¹H/¹³C NMR to confirm the presence of the cyclohexene proton (δ 5.4–5.6 ppm) and dimethylamino group (δ 2.2–2.4 ppm). FT-IR detects N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H]⁺ at m/z 211.2). Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen for receptor binding affinity (e.g., GPCRs, serotonin receptors) using radioligand displacement assays (³H-labeled ligands). Test enzyme inhibition (e.g., monoamine oxidases) via spectrophotometric assays monitoring substrate conversion (e.g., kynuramine oxidation). Cytotoxicity can be assessed in HEK-293 cells using MTT assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., agonist vs. antagonist effects) be resolved?

  • Methodology : Perform dose-response studies to establish biphasic effects (e.g., low-dose activation vs. high-dose inhibition). Use structural analogs (e.g., replacing cyclohexene with aromatic rings) to isolate pharmacophoric contributions. Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions, identifying key binding residues (e.g., Asp113 in 5-HT₂A) that explain divergent outcomes .

Q. What computational approaches predict its pharmacokinetic properties and metabolite formation?

  • Methodology : Employ ADMET prediction tools (SwissADME, pkCSM) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Density functional theory (DFT) calculates metabolic sites (e.g., cyclohexene epoxidation). Validate predictions using in vitro liver microsome assays (LC-MS/MS metabolite profiling) .

Q. How does the alkene group in the cyclohexene moiety influence its reactivity in catalytic applications?

  • Methodology : Investigate hydrogenation (H₂/Pd-C) to convert the alkene to cyclohexane, comparing catalytic efficiency (TOF, turnover frequency). Test epoxidation (mCPBA) to form an oxirane derivative, monitored by ¹H NMR. Reaction kinetics (Arrhenius plots) and DFT studies (activation energy barriers) elucidate steric/electronic effects of the dimethylamino group on alkene reactivity .

Q. What strategies mitigate synthetic challenges like low yields in large-scale preparations?

  • Methodology : Optimize flow chemistry setups for continuous amine alkylation (residence time: 30 min, 70°C). Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity. Scale-up purification via simulated moving bed (SMB) chromatography improves throughput .

Q. How does the dimethylamino group modulate its interaction with lipid bilayers or membrane-bound proteins?

  • Methodology : Conduct surface plasmon resonance (SPR) to measure binding kinetics to lipid vesicles (e.g., POPC membranes). Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. NMR titration experiments (e.g., ¹H-¹⁵N HSQC) map protein interaction sites (e.g., Gα subunits) .

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